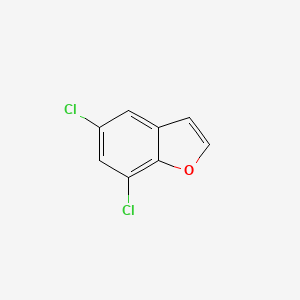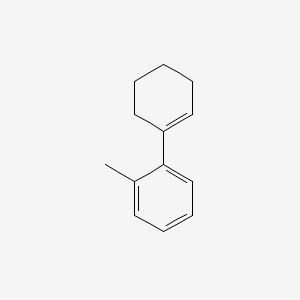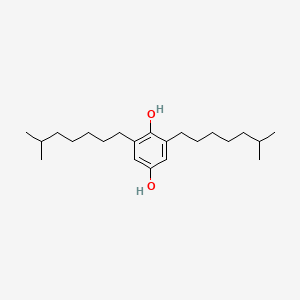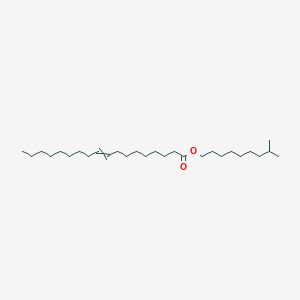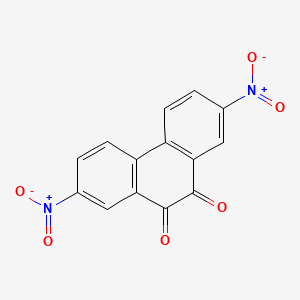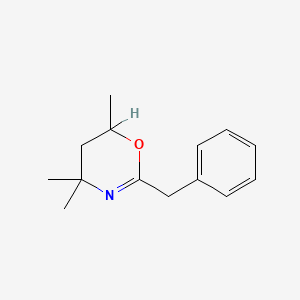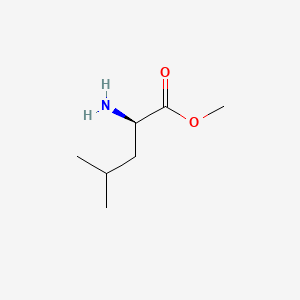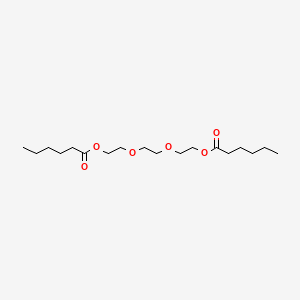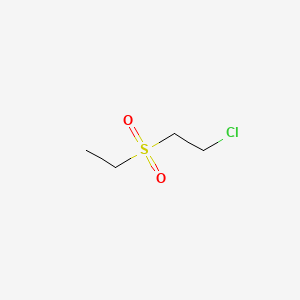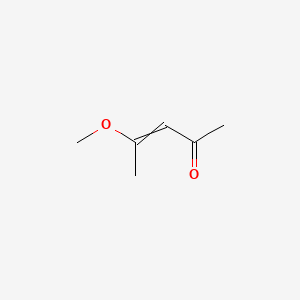
Nonyl acrylate
Overview
Description
. It is a colorless liquid with a molecular weight of 198.3019 g/mol. Nonyl acrylate is widely used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and resistance to weathering.
Mechanism of Action
Target of Action
Nonyl acrylate, also known as n-Nonyl acrylate, is a type of acrylate monomer . Its primary targets are the molecules with which it interacts during the process of polymerization . The role of these targets is to facilitate the formation of polymers, which have a wide range of applications in various industries .
Mode of Action
The mode of action of this compound involves the process of radical polymerization . In this process, the this compound molecules interact with each other to form long chains or polymers . This interaction is facilitated by the highly reactive α,β-unsaturated carboxyl structure of the acrylate monomers .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the synthesis of polymers . The polymerization process can lead to the formation of a variety of polymers with different properties, depending on the specific conditions and other monomers involved . The downstream effects of these pathways include the production of materials with properties such as high mechanical performance, transparency, elasticity, and thermal stability .
Pharmacokinetics
The pharmacokinetics of this compound, like other similar compounds, can be analyzed using techniques such as reverse phase (RP) HPLC . These techniques can provide information about the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of polymers with a wide range of properties . These polymers can be used in various applications, including the production of plastics, coatings, adhesives, and more . The specific molecular and cellular effects of this compound’s action depend on the particular application and the other substances involved.
Biochemical Analysis
Biochemical Properties
It is known that nonyl acrylate is a versatile monomer used in polymer formulations
Molecular Mechanism
It is known that this compound has a highly reactive α,β-unsaturated carboxyl structure , which suggests it may interact with biomolecules through covalent bonding
Metabolic Pathways
It is known that acrylates are widely used in manufacturing diverse polymers , suggesting that they may be involved in complex metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl acrylate is typically synthesized through the esterification of acrylic acid with nonyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to speed up the process. The reaction mixture is heated to around 100-120°C to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed into the system. The reaction mixture is maintained at a controlled temperature and pressure to ensure consistent product quality. The resulting product is then purified through distillation to remove any unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: Nonyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and reduction.
Common Reagents and Conditions:
Polymerization: this compound can be polymerized using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV light conditions.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Polymerization: The major product is a polymer with high molecular weight, used in coatings and adhesives.
Oxidation: Oxidation of this compound can produce this compound epoxide, which is used in the production of specialty chemicals.
Reduction: Reduction reactions can yield nonyl alcohol, which can be used as a starting material for other chemical syntheses.
Scientific Research Applications
Nonyl acrylate is extensively used in scientific research due to its versatile properties. It is employed in the development of advanced coatings, adhesives, and sealants. Additionally, it is used in the production of biomedical devices, such as drug delivery systems and tissue engineering scaffolds. This compound is also utilized in the synthesis of specialty chemicals and as a monomer in polymer chemistry research.
Comparison with Similar Compounds
Butyl acrylate
Ethyl acrylate
Methyl acrylate
Hexyl acrylate
Octyl acrylate
Properties
IUPAC Name |
nonyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h4H,2-3,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYPDLBFDATSCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63623-16-5 | |
| Record name | Poly(nonyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63623-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8062579 | |
| Record name | Nonyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2664-55-3 | |
| Record name | Nonyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, nonyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, nonyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


